molecular formula C15H9ClN2O3 B3389781 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 937650-81-2

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No. B3389781
CAS RN: 937650-81-2
M. Wt: 300.69 g/mol
InChI Key: OYHPJHVGYLBFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . It’s found in many biologically active compounds and has been the focus of numerous studies due to its wide range of potential applications . Benzoic acid is a simple aromatic carboxylic acid, which is widely used in food preservative and is also a precursor for the synthesis of many other organic substances .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides with acid chlorides or carboxylic acids . Various methods have been reported, including reactions using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles and benzoic acid derivatives can be analyzed using techniques such as X-ray crystallography . These analyses can provide detailed information about the compound’s geometry and conformation.


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles and benzoic acid derivatives can be quite diverse, depending on the specific substituents present on the scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” would depend on its specific structure. For instance, benzoic acid is known to be soluble in water and other solvents .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to refer to safety data sheets and other resources for information on handling, storage, and disposal .

Future Directions

The 1,3,4-oxadiazole scaffold is a subject of ongoing research due to its wide range of biological activities. Future directions may include the development of novel 1,3,4-oxadiazole-based drugs with improved potency and selectivity .

properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-12-8-4-3-7-11(12)13-17-14(21-18-13)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHPJHVGYLBFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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